molecular formula C9H14BrO3PS B14259070 Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate CAS No. 224958-14-9

Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate

Cat. No.: B14259070
CAS No.: 224958-14-9
M. Wt: 313.15 g/mol
InChI Key: NEQGHCRHNJDKBW-UHFFFAOYSA-N
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Description

Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a thiophene ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-bromothiophen-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a brominated thiophene derivative. One common method is the Kabachnik–Fields reaction, which involves the condensation of diethyl phosphite with an aldehyde or ketone in the presence of a base . The reaction conditions often include room temperature and solvent-free conditions, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate is unique due to the combination of the brominated thiophene ring and the phosphonate group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler phosphonates or thiophene derivatives .

Properties

CAS No.

224958-14-9

Molecular Formula

C9H14BrO3PS

Molecular Weight

313.15 g/mol

IUPAC Name

4-bromo-2-(diethoxyphosphorylmethyl)thiophene

InChI

InChI=1S/C9H14BrO3PS/c1-3-12-14(11,13-4-2)6-9-5-8(10)7-15-9/h5,7H,3-4,6H2,1-2H3

InChI Key

NEQGHCRHNJDKBW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CS1)Br)OCC

Origin of Product

United States

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